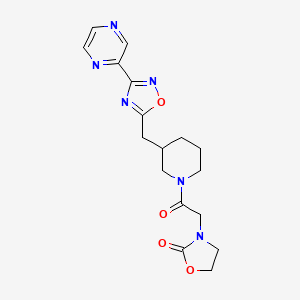![molecular formula C21H22N4O2S B2619361 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 2034518-85-7](/img/structure/B2619361.png)
3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a chemical compound that has gained attention in scientific research due to its potential applications in medicinal chemistry. This compound is a kinase inhibitor that has shown promising results in the treatment of various diseases, including cancer and inflammatory disorders. In
作用机制
The mechanism of action of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is through the inhibition of kinases. This compound binds to the ATP-binding site of kinases, preventing their activation and downstream signaling pathways. This inhibition leads to the suppression of cell proliferation, migration, and invasion, which are critical processes in cancer progression and inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are dependent on the specific kinase targeted. Studies have shown that this compound can induce apoptosis in cancer cells by inhibiting JAK2 and FLT3 kinases. Additionally, this compound has anti-inflammatory effects by inhibiting c-Met kinase, which is involved in the regulation of immune responses.
实验室实验的优点和局限性
The advantages of using 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in lab experiments are its high potency and selectivity for specific kinases. This compound has shown promising results in preclinical studies and has the potential to be developed into a therapeutic agent. However, the limitations of this compound include its poor solubility and stability, which can affect its bioavailability and pharmacokinetics.
未来方向
The future directions for 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one research are vast. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the optimization of the compound's pharmacokinetics to improve its bioavailability and efficacy. Additionally, the identification of new targets for this compound and the development of combination therapies could improve its therapeutic potential.
In conclusion, this compound is a promising compound with potential applications in medicinal chemistry. Its inhibition of specific kinases makes it a potential therapeutic agent for cancer and inflammatory disorders. However, further research is needed to optimize its pharmacokinetics and identify new targets for its use.
合成方法
The synthesis of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one involves several steps. The first step is the synthesis of 3-(1-(3-bromopropanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one, which is then reacted with phenylthiol to obtain the desired compound. This method has been optimized to yield high purity and high yield of the final product.
科学研究应用
The potential applications of 3-(1-(3-(phenylthio)propanoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one in scientific research are vast. This compound has been shown to inhibit several kinases, including JAK2, FLT3, and c-Met, which are critical targets in the treatment of cancer and inflammatory disorders. Studies have also shown that this compound has anti-inflammatory effects and can be used to treat autoimmune diseases such as rheumatoid arthritis.
属性
IUPAC Name |
3-[1-(3-phenylsulfanylpropanoyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-19(10-14-28-17-5-2-1-3-6-17)24-12-8-16(9-13-24)25-15-23-20-18(21(25)27)7-4-11-22-20/h1-7,11,15-16H,8-10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDSSYCBBGPVJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)CCSC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,4-dimethylphenyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2619278.png)

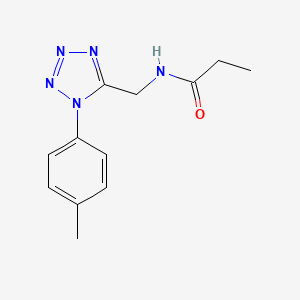
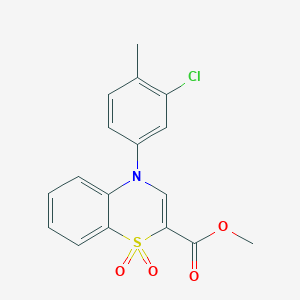
![(3AS,6aS)-6a-(iodomethyl)hexahydro-2H-cyclopenta[b]furan](/img/structure/B2619282.png)
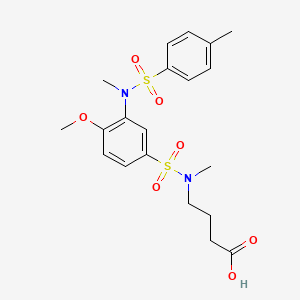
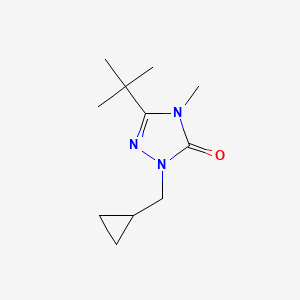
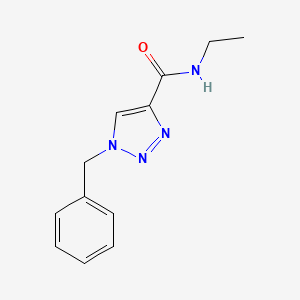
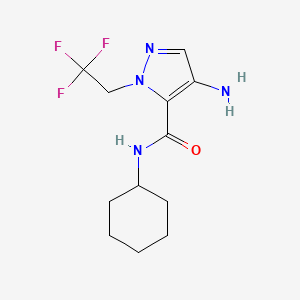
![{hexahydrofuro[2,3-c]furan-2-yl}methanesulfonyl chloride, Mixture of diastereomers](/img/structure/B2619290.png)
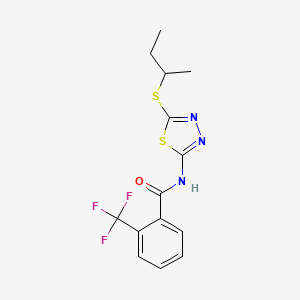
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2619295.png)
![1,3-Dihydrofuro[3,4-b]quinolin-9-amine](/img/structure/B2619297.png)
